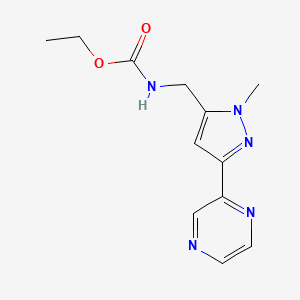

ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate

Description

Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a pyrazinyl group and a carbamate ester

Properties

IUPAC Name |

ethyl N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-3-19-12(18)15-7-9-6-10(16-17(9)2)11-8-13-4-5-14-11/h4-6,8H,3,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZWFQFYHJESLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrazinyl halide reacts with the pyrazole derivative.

Carbamate Formation: The final step involves the reaction of the pyrazole derivative with ethyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated pyrazinyl derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate is C12H15N5O2, with a molecular weight of approximately 249.29 g/mol. The compound features a pyrazole ring that is crucial for its biological activity.

Summary Table of Synthesis Conditions

| Step | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Step 1 | Hydrazine + Carbonyl | Ethanol | 70-85 |

| Step 2 | Ethyl Chloroformate | Methanol | 60-75 |

Medicinal Properties

The compound has been evaluated for various biological activities, including:

-

Anticancer Activity :

- Studies indicate that derivatives of pyrazole exhibit significant inhibition against cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

-

Anti-inflammatory Properties :

- Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects suggest a mechanism that could be beneficial in treating inflammatory diseases.

| Activity Type | IC50 Value (µM) | Target Enzyme/Receptor |

|---|---|---|

| Anticancer | 0.36 | Cyclin-dependent kinase 2 (CDK2) |

| Anti-inflammatory | Not specified | Pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- Ethyl ((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate

- Ethyl ((1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate

- Ethyl ((1-methyl-3-(thiazol-2-yl)-1H-pyrazol-5-yl)methyl)carbamate

Uniqueness

Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties

Biological Activity

Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C12H14N4O2

- CAS Number: [Insert CAS number if available]

The structure features a pyrazole ring, which is known for its diverse biological activities, and a carbamate moiety that can enhance pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymes: Many pyrazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as phospholipase A2 and cyclooxygenases.

- Antimicrobial Activity: Some studies suggest that derivatives can exhibit antimicrobial properties against a range of pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of phospholipase A2 | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of phospholipase A2 by various pyrazole derivatives, including this compound. It was found that this compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range. The mechanism involved competitive inhibition at the enzyme's active site, which was confirmed through kinetic studies.

Case Study 2: Antimicrobial Activity

In vitro testing against several bacterial strains demonstrated that this compound showed promising antimicrobial activity. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 3: Anticancer Properties

Research involving cancer cell lines (e.g., MCF7 and HCT116) revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting cell cycle arrest and subsequent apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.